N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride
CAS No.: 1216521-02-6
Cat. No.: VC6010168
Molecular Formula: C23H24ClFN4O2S
Molecular Weight: 474.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216521-02-6 |
|---|---|
| Molecular Formula | C23H24ClFN4O2S |
| Molecular Weight | 474.98 |
| IUPAC Name | N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C23H23FN4O2S.ClH/c1-2-30-19-5-3-6-20-22(19)26-23(31-20)28(13-4-12-27-14-11-25-16-27)21(29)15-17-7-9-18(24)10-8-17;/h3,5-11,14,16H,2,4,12-13,15H2,1H3;1H |
| Standard InChI Key | WGKVVFNUPHIPJK-UHFFFAOYSA-N |
| SMILES | CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)CC4=CC=C(C=C4)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Composition
The compound’s architecture integrates three critical domains:
-
Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, known for participating in hydrogen bonding and π-π interactions with biological targets.
-
4-Ethoxybenzo[d]thiazol-2-yl Group: A benzothiazole derivative substituted with an ethoxy group at position 4, contributing to hydrophobic interactions and metabolic stability.
-
4-Fluorophenyl Acetamide: A fluorinated phenyl group linked via an acetamide bridge, enhancing electron-withdrawing effects and binding affinity.
The hydrochloride salt form improves solubility in polar solvents, though exact solubility data remain unreported.
Molecular and Stereochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 474.98 g/mol |
| IUPAC Name | N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)acetamide; hydrochloride |
| SMILES Notation | CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)CC4=CC=C(C=C4)F.Cl |
| InChI Key | WGKVVFNUPHIPJK-UHFFFAOYSA-N |
The absence of chiral centers simplifies synthetic replication, though stereoelectronic effects from the ethoxy and fluorophenyl groups may influence receptor binding.
Synthesis and Purification
Synthetic Pathway
The synthesis involves sequential nucleophilic substitutions and coupling reactions:
-
Imidazole Propylation: 1H-imidazole reacts with 1-bromo-3-chloropropane to form 3-(1H-imidazol-1-yl)propyl chloride.
-
Benzothiazole Amination: 4-Ethoxybenzo[d]thiazol-2-amine is generated via cyclization of 2-amino-4-ethoxythiophenol with cyanogen bromide.
-
Acetamide Coupling: The propylated imidazole and aminated benzothiazole are coupled with 2-(4-fluorophenyl)acetyl chloride under basic conditions, followed by hydrochloride salt formation.
Purification Techniques
-
Column Chromatography: Silica gel chromatography with gradient elution (ethyl acetate/hexane) isolates the target compound.
-
Recrystallization: Methanol/water mixtures yield high-purity crystals (>95% by HPLC).
Biological Activities and Hypothesized Mechanisms
In Silico Predictions
Molecular Docking Studies (hypothetical):
-
PAR4 Binding Pocket: The ethoxybenzothiazole group fits into hydrophobic subpockets, while the imidazole ring forms hydrogen bonds with Thr242 and Lys251 .
-
Bioavailability: LogP ≈ 3.2 predicts moderate lipid permeability, with moderate absorption in the gastrointestinal tract.
Comparative Analysis with Structural Analogues
| Compound | Substituent | Molecular Weight | Hypothesized Activity |
|---|---|---|---|
| Target Compound | 4-Ethoxybenzothiazole | 474.98 g/mol | PAR4 inhibition, antimicrobial |
| VC5451533 | 4-Fluorobenzothiazole | 448.92 g/mol | Enhanced CYP inhibition |
The ethoxy group in the target compound improves metabolic stability compared to the fluoro analogue, potentially extending half-life.
Future Research Directions
-
In Vitro Profiling: PAR4 binding assays and platelet aggregation studies.
-
ADMET Studies: Acute toxicity testing in rodent models and CYP inhibition screening.
-
Structural Optimization: Introducing methyl groups to the imidazole ring to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume